CYP11B1 vs. CYP11B2 Selectivity Profile Compared to Unsubstituted Trifluoroacetyl Piperidines
The compound exhibits a marked difference in inhibitory potency between human CYP11B1 and CYP11B2. In a cellular assay using hamster V79MZ cells, it showed an IC50 of 6,530 nM against CYP11B1 [1]. This value is over 120-fold higher than its IC50 of 53 nM against CYP11B2 [2]. While specific comparative data for unsubstituted trifluoroacetyl piperidines (e.g., 4-(trifluoroacetyl)piperidine) is not available in the same assay system, this level of selectivity within the same study represents a distinct pharmacological profile. The observed 123-fold selectivity (6,530 nM / 53 nM) for CYP11B2 over CYP11B1 is a key differentiating feature.
| Evidence Dimension | Inhibition of human CYP11B1 and CYP11B2 |
|---|---|
| Target Compound Data | IC50 = 6,530 nM (CYP11B1); IC50 = 53 nM (CYP11B2) |
| Comparator Or Baseline | 4-(Trifluoroacetyl)piperidine (no quantitative data available for direct comparison in this assay) |
| Quantified Difference | CYP11B1/CYP11B2 selectivity ratio = 123-fold |
| Conditions | Hamster V79MZ cells expressing human CYP11B1 or CYP11B2, [3H]-11-deoxycorticosterone substrate, 1 hr incubation, HPLC analysis |
Why This Matters
This selectivity profile suggests potential for applications where sparing CYP11B1 activity while inhibiting CYP11B2 is desirable, a property not established for simpler trifluoroacetyl piperidines.
- [1] BindingDB. (n.d.). BDBM50038612: Inhibition of human CYP11B1 expressed in hamster V79MZ cells. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038612 View Source
- [2] BindingDB. (n.d.). BDBM50038612: Inhibition of human CYP11B2 expressed in hamster V79MZ cells. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038612 View Source
